molecular formula C11H17NO4 B13446291 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid

2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid

Cat. No.: B13446291
M. Wt: 227.26 g/mol
InChI Key: RHJSEALENIKHQU-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid is an organic compound with the molecular formula C11H17NO4. It is a derivative of pentynoic acid and contains a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile (MeCN) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The Boc-protected amino group can participate in substitution reactions, where the Boc group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution can result in various substituted derivatives.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Medicine: It may serve as a precursor for the development of pharmaceuticals.

    Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid involves the reactivity of the Boc-protected amino group. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical and chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid is unique due to the presence of both the Boc-protected amino group and the alkyne functionality. This combination of features makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Biological Activity

2-{[(Tert-butoxy)carbonyl]amino}-2-methylpent-4-ynoic acid, also known by its CAS number 2243048-88-4, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H17NO4
  • Molecular Weight : 227.26 g/mol
  • CAS Number : 2243048-88-4

Synthesis

The synthesis of this compound typically involves the reaction of tert-butoxycarbonyl (Boc) protected amino acids with appropriate alkyne derivatives. The reaction conditions can vary, but often involve the use of coupling reagents to facilitate the formation of the amide bond.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor activity. For instance, a study on pyrrolo[2,3-d]pyrimidine derivatives demonstrated potent inhibition of human tumor cell lines through selective transport mechanisms and targeted inhibition of purine biosynthesis pathways . The compound's ability to inhibit cell proliferation was notably linked to its action on glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in nucleotide synthesis.

The biological activity is primarily attributed to:

  • Selective Transport : The compound is taken up preferentially by folate receptors (FRs) and proton-coupled folate transporters (PCFT), enhancing its efficacy against FR-expressing tumors.
  • Inhibition of Enzymatic Activity : It inhibits key enzymes involved in purine biosynthesis, leading to reduced tumor cell growth and proliferation.

In Vitro Studies

In vitro assays have shown that at concentrations as low as 1 nM, compounds similar to this compound can achieve over 99% inhibition of colony formation in cancer cell lines such as KB cells. Such results underscore the compound's potential as a therapeutic agent in oncology .

In Vivo Studies

In vivo studies using SCID mice bearing KB tumors revealed that these compounds could induce significant tumor regression. For example, a related compound demonstrated a log kill of 3.5 and complete remission in 4 out of 5 cases at advanced stages of tumor development .

Data Summary

PropertyValue
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
CAS Number2243048-88-4
Antitumor Activity>99% inhibition at 1 nM
In Vivo EfficacySignificant tumor regression

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-ynoic acid

InChI

InChI=1S/C11H17NO4/c1-6-7-11(5,8(13)14)12-9(15)16-10(2,3)4/h1H,7H2,2-5H3,(H,12,15)(H,13,14)

InChI Key

RHJSEALENIKHQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC#C)C(=O)O

Origin of Product

United States

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